2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
CAS No.: 926830-51-5
Cat. No.: VC6841765
Molecular Formula: C21H20N4O4S
Molecular Weight: 424.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926830-51-5 |
|---|---|
| Molecular Formula | C21H20N4O4S |
| Molecular Weight | 424.48 |
| IUPAC Name | 2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one |
| Standard InChI | InChI=1S/C21H20N4O4S/c1-4-25-20(26)14-7-5-6-8-16(14)22-21(25)30-12-18-23-19(24-29-18)15-10-9-13(27-2)11-17(15)28-3/h5-11H,4,12H2,1-3H3 |
| Standard InChI Key | PSAZHXJPTMUSCG-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Introduction
Synthesis
The synthesis of such a compound would typically involve multiple steps, starting from simpler precursors. For example, the quinazolinone core can be synthesized from anthranilic acid derivatives, while the oxadiazole ring can be formed through condensation reactions involving hydrazides and esters. The sulfanyl linkage would require a thiolation step, possibly using a thiolating agent like Lawesson's reagent.
Synthesis Steps:
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Formation of Quinazolinone Core: This involves the reaction of anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst.
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Synthesis of Oxadiazole Ring: Typically involves the condensation of a hydrazide with an ester.
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Thiolation: Introduction of the sulfanyl group using a thiolating agent.
Potential Biological Activities
Compounds with quinazolinone and oxadiazole moieties have shown diverse pharmacological activities:
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Antitumor Activity: Quinazolinone derivatives have been explored for their antitumor properties .
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Anticonvulsant Activity: Some quinazolinone compounds exhibit anticonvulsant effects .
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Antibacterial Activity: Oxadiazole and quinazolinone derivatives have demonstrated antibacterial properties .
Research Findings and Applications
While specific research on 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one is limited, compounds with similar structures have potential applications in drug discovery due to their diverse biological activities.
Data Table: Comparison of Related Compounds
| Compound Name | Key Features | Potential Biological Activities |
|---|---|---|
| 2-((3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)sulfanyl)-5-methyl-1H-benzimidazole | Oxadiazole, Dimethoxyphenyl, Benzimidazole | Antimicrobial, Antiviral |
| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | Quinazolinone, Sulfanyl | Antitumor, Anticonvulsant |
| 3-(2,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol | Oxadiazole, Dimethoxyphenyl | Potential Antimicrobial |
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